Propan-2-yl thiophen-2-yl carbonate

Description

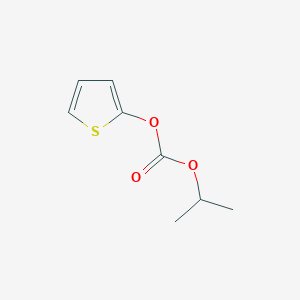

Propan-2-yl thiophen-2-yl carbonate (CAS: 43225-39-4) is an organosulfur compound with the molecular formula C₈H₁₀O₃S and a molecular weight of 186.23 g/mol . Structurally, it consists of a thiophene ring (a five-membered aromatic heterocycle containing sulfur) linked to a carbonate ester group, which is further substituted with an isopropyl moiety. Key computed properties include a topological polar surface area (TPSA) of 63.8 Ų, an XLogP3 value of 2.9 (indicating moderate lipophilicity), and four rotatable bonds, suggesting conformational flexibility .

Properties

CAS No. |

43225-39-4 |

|---|---|

Molecular Formula |

C8H10O3S |

Molecular Weight |

186.23 g/mol |

IUPAC Name |

propan-2-yl thiophen-2-yl carbonate |

InChI |

InChI=1S/C8H10O3S/c1-6(2)10-8(9)11-7-4-3-5-12-7/h3-6H,1-2H3 |

InChI Key |

RSUGIAUPEJQQQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OC1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including propan-2-yl thiophen-2-yl carbonate, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl thiophen-2-yl carbonate can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Electrophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride.

Substitution: Conditions involving Lewis acids or bases.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

Propan-2-yl thiophen-2-yl carbonate has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of propan-2-yl thiophen-2-yl carbonate involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions and hydrogen bonding, influencing various biological pathways. The carbonate ester group can undergo hydrolysis, releasing active intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with propan-2-yl thiophen-2-yl carbonate, enabling comparative analysis of their properties and applications:

Table 1: Comparative Analysis of this compound and Analogues

Structural and Functional Group Comparisons

- This compound and thiophene-2,5-diyldiboronic acid retain the unmodified thiophene ring, whereas 4-phenyl-(thiophen-2-yl)acetic acid derivatives substitute the thiophene with a phenyl-acetic acid group .

- Functional Groups: Carbonate ester: Unique to this compound, this group enhances hydrolytic lability compared to carboxylic acids or boronic acids . Sulfanyl nitrile: (Prop-2-yn-1-ylsulfanyl)carbonitrile’s alkyne and nitrile groups suggest nucleophilic reactivity, differing from the carbonate’s electrophilic character .

Physicochemical Properties

- Lipophilicity : this compound (XLogP3: 2.9) is more lipophilic than thiophene-2,5-diyldiboronic acid (predicted lower XLogP due to polar boronic acids) but less than 4-phenyl-(thiophen-2-yl)acetic acid derivatives (higher molecular weight/phenyl groups) .

- Polarity : The carbonate’s TPSA (63.8 Ų) indicates moderate polarity, comparable to acetic acid derivatives but lower than boronic acids (higher TPSA due to -B(OH)₂ groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.